molecular formula C6H9F3O2 B1465145 Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate CAS No. 1188911-72-9

Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate

Cat. No. B1465145
M. Wt: 170.13 g/mol
InChI Key: ZVXAFVCHEIPHDR-UHFFFAOYSA-N
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Patent
US09382238B2

Procedure details

To a mixture of acetonitrile (3.22 g, 44.1 mmol) in THF (60 mL) at −78° C. was added n-BuLi (17.63 mL, 44.1 mmol, 2.5 mol/L). The mixture was stirred at −30° C. for 0.5 h. Then to the mixture was added methyl 3,3,3-trifluoro-2,2-dimethylpropanoate (5 g, 29.4 mmol) dropwise. Then the mixture was stirred for another 1 h. The mixture was quenched with saturated NH4Cl solution (50 mL), extracted with EA (100 mL×2). The organic layer was dried over Na2SO4, filtered and concentrated to yield a crude product as a yellow oil of 5,5,5-trifluoro-4,4-dimethyl-3-oxopentanenitrile (3 g, 16.75 mmol, 57.0% yield): 1H NMR (400 MHz, CD3OD) δ 3.75 (s, 2H), 1.40 (s., 6H).
Quantity
3.22 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
17.63 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].[Li]CCCC.[F:9][C:10]([F:19])([F:18])[C:11]([CH3:17])([CH3:16])[C:12](OC)=[O:13]>C1COCC1>[F:9][C:10]([F:19])([F:18])[C:11]([CH3:17])([CH3:16])[C:12](=[O:13])[CH2:2][C:1]#[N:3]

Inputs

Step One
Name
Quantity
3.22 g
Type
reactant
Smiles
C(C)#N
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
17.63 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
FC(C(C(=O)OC)(C)C)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −30° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then the mixture was stirred for another 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated NH4Cl solution (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EA (100 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC(C(C(CC#N)=O)(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16.75 mmol
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.